1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene

Description

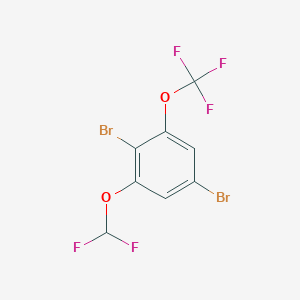

1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with bromine atoms at the 1 and 4 positions, a difluoromethoxy group (-OCHF₂) at position 2, and a trifluoromethoxy group (-OCF₃) at position 6. Its molecular formula is C₈H₃Br₂F₅O₂, with a calculated molecular weight of 386.0 g/mol. The compound’s unique substitution pattern combines electron-withdrawing groups (Br, -OCF₃, -OCHF₂) that significantly influence its electronic, steric, and physicochemical properties. Such halogenated aromatics are of interest in pharmaceutical and agrochemical research due to fluorine’s ability to enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

2,5-dibromo-1-(difluoromethoxy)-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F5O2/c9-3-1-4(16-7(11)12)6(10)5(2-3)17-8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQRQZHZUSUFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)Br)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives. The synthetic route typically involves the following steps:

Bromination: The starting material, a benzene derivative, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including

Biological Activity

1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene is a fluorinated organic compound notable for its complex structure, which includes multiple halogen substituents. This compound is of interest in various fields, particularly in medicinal chemistry and environmental science due to its potential biological activity and reactivity.

The molecular formula of this compound is C8H4Br2F5O2, with a molecular weight of approximately 343.8 g/mol. The presence of bromine and trifluoromethoxy groups contributes to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C8H4Br2F5O2 |

| Molecular Weight | 343.8 g/mol |

| Structure | Structure |

The biological activity of this compound can be attributed to the electron-withdrawing effects of the trifluoromethoxy and difluoromethoxy groups, which enhance its electrophilic character. This property may facilitate interactions with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies have shown that similar fluorinated compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The specific activity of this compound against various bacterial strains remains an area for further investigation.

Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that fluorinated compounds can exhibit significant toxicity towards cancer cell lines. The unique structure of this compound may enhance its ability to induce apoptosis in malignant cells. Further studies are needed to quantify these effects and elucidate the underlying mechanisms.

Case Studies

- Synthesis and Evaluation : A study synthesized various brominated and fluorinated benzene derivatives, including this compound. The synthesized compounds were evaluated for their biological activities against specific cancer cell lines and showed promising results in inhibiting cell proliferation.

- Environmental Impact : Research has highlighted the persistence of fluorinated compounds in environmental matrices, raising concerns about their bioaccumulation and potential toxic effects on aquatic organisms. Studies have shown that such compounds can disrupt endocrine functions in fish.

Research Findings

Recent findings indicate that the trifluoromethoxy group enhances the lipophilicity of the compound, potentially increasing its bioavailability and interaction with lipid membranes. This characteristic is crucial for understanding its pharmacokinetics and designing effective therapeutic agents.

Comparison with Similar Compounds

Table 1: Comparative Properties of Halogenated Benzene Derivatives

Key Observations :

Molecular Weight: The target compound’s molecular weight is ~60% higher than mono-bromo analogs due to the additional bromine and fluorine substituents.

Boiling Point/Density: Mono-bromo analogs like 1-bromo-4-(trifluoromethoxy)benzene exhibit lower boiling points (153–155°C) and moderate density (1.62 g/cm³), while the target compound’s properties remain uncharacterized in public literature.

Electron Effects: The trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group than difluoromethoxy (-OCHF₂), creating an electron-deficient aromatic ring. This contrasts with mono-substituted analogs, which have less pronounced electronic modulation .

Pharmacological Implications

- Metabolic Stability : The trifluoromethoxy group resists enzymatic degradation better than methoxy (-OCH₃) or difluoromethoxy (-OCHF₂) groups, a trend observed in fluorinated pharmaceuticals like ciprofloxacin .

Research Findings and Trends

Fluorine’s Role in Drug Design

Studies show that fluorine substituents improve binding affinity to hydrophobic protein pockets and reduce metabolic clearance. For example, trifluoromethoxy groups enhance potency in kinase inhibitors by optimizing van der Waals interactions . The target compound’s dual fluorinated alkoxy groups may offer synergistic benefits in target engagement.

Challenges with Polyhalogenated Derivatives

- Synthetic Complexity : Introducing multiple halogen and fluorinated groups requires precise control over regioselectivity, increasing production costs.

Q & A

Basic: What are the established synthetic routes for 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene, and what critical parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves sequential halogenation and alkoxylation steps. Key steps include:

- Halogenation: Bromination at the 1,4-positions using reagents like Br₂/FeBr₃ under controlled temperatures (0–25°C).

- Alkoxylation: Introduction of difluoromethoxy and trifluoromethoxy groups via nucleophilic substitution. For example, using CsF or K₂CO₃ as a base in polar aprotic solvents (DMF or DMSO) at 60–80°C .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product.

Critical Parameters: - Temperature control during substitution reactions to avoid decomposition.

- Moisture-free conditions for fluorinated intermediates to prevent hydrolysis.

- Stoichiometric ratios of halogenating agents to minimize di-/tri-substituted byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹⁹F NMR: Essential for distinguishing difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups. Chemical shifts typically appear at δ -55 to -60 ppm (OCF₃) and δ -80 to -85 ppm (OCF₂H) .

- ¹H NMR: Aromatic protons adjacent to electron-withdrawing groups (Br, OCF₃) show deshielding (δ 7.2–7.8 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (¹:¹ ratio for two Br atoms).

- Elemental Analysis: Validate C/H/F/Br ratios to confirm purity .

Advanced: How does the electron-withdrawing nature of substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The meta-directing effects of -Br and -OCF₃ groups dominate:

- Activation of Positions: Electron-withdrawing groups activate the aromatic ring for NAS at positions ortho/para to existing substituents. For example, -OCF₃ at position 2 directs incoming nucleophiles to positions 5 and 6 .

- Reagent Selection: Use strong nucleophiles (e.g., amines, thiols) in polar solvents (DMSO) at elevated temperatures (80–100°C) to overcome deactivation by halogen substituents.

- Competing Pathways: Monitor for elimination side reactions (e.g., dehydrohalogenation) using TLC or in-situ IR .

Advanced: What strategies mitigate competing reaction pathways during coupling reactions involving this compound?

Methodological Answer:

- Catalyst Optimization: Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) to enhance selectivity in Suzuki-Miyaura couplings.

- Solvent Effects: Non-polar solvents (toluene) reduce unwanted SNAr pathways compared to polar aprotic solvents.

- Temperature Gradients: Start at low temperatures (-20°C) to stabilize intermediates, then gradually increase to 60°C for coupling .

Advanced: How can computational chemistry aid in predicting regioselectivity in substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states and identify kinetically favored pathways. For example, calculate activation energies for substitution at competing positions (C-3 vs. C-5).

- Electrostatic Potential Maps: Visualize electron-deficient regions (blue zones) to predict nucleophilic attack sites.

- MD Simulations: Study solvent effects on reaction trajectories (e.g., DMF vs. THF) .

Advanced: What are the challenges in resolving structural ambiguities arising from multiple halogen substituents, and what advanced analytical methods are recommended?

Methodological Answer:

- X-ray Crystallography: Resolve positional isomerism (e.g., Br at C-1 vs. C-4) but requires high-quality single crystals.

- 2D NMR (COSY, NOESY): Differentiate between para- and meta-substitution patterns via through-space coupling.

- Isotopic Labeling: Use ⁸¹Br/⁷⁹Br isotopic splitting in mass spectra to confirm bromine positions .

Advanced: How to optimize reaction conditions for introducing difluoromethoxy groups in polyhalogenated benzene systems?

Methodological Answer:

- Fluorination Agents: Use ClCF₂H gas or Selectfluor® for controlled difluoromethoxy introduction.

- Base Selection: Cs₂CO₃ outperforms K₂CO₃ in minimizing dehalogenation side reactions.

- Microwave-Assisted Synthesis: Reduce reaction times (2–4 hours vs. 24 hours) while maintaining >90% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.